2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 934524-27-3
Cat. No.: VC8389785
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 934524-27-3 |
---|---|
Molecular Formula | C7H7ClN4 |
Molecular Weight | 182.61 g/mol |
IUPAC Name | 2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12) |
Standard InChI Key | ZGRADWKJDNWYCQ-UHFFFAOYSA-N |
SMILES | CNC1=NC(=NC2=C1C=CN2)Cl |
Canonical SMILES | CNC1=NC(=NC2=C1C=CN2)Cl |
Introduction
Key Findings
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3) is a heterocyclic organic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and methylamine functional groups. With a molecular formula of and a molecular weight of 182.61 g/mol, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its structural and electronic properties have been characterized through computational and experimental methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Structural and Molecular Characteristics
Core Architecture
The compound consists of a bicyclic pyrrolo[2,3-d]pyrimidine system, where a pyrrole ring is fused with a pyrimidine ring. Key substitutions include:
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A chlorine atom at the 2-position of the pyrimidine ring.
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A methylamine group (-NH-CH) at the 4-position of the pyrimidine ring .
The planarity of the bicyclic system is critical for its biological interactions, as demonstrated by X-ray studies of analogous compounds .
Table 1: Molecular Descriptors
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative method involves:
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Reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base (e.g., diisopropylethylamine).
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Heating the mixture in a polar aprotic solvent (e.g., 2-propanol) at 80°C for 18 hours .
The reaction selectively substitutes the chlorine at the 4-position due to the electron-withdrawing effects of the pyrrole nitrogen, which activates the pyrimidine ring toward nucleophilic attack .
Table 2: Reaction Conditions
Parameter | Details | Source |
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Starting Material | 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | PMC |
Nucleophile | Methylamine | PMC |
Solvent | 2-Propanol | PMC |
Temperature | 80°C | PMC |
Reaction Time | 18 hours | PMC |
Yield | 27% | PMC |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but is poorly soluble in water. Stability studies suggest degradation under strong acidic or basic conditions due to hydrolysis of the chloropyrimidine moiety .
Spectroscopic Characterization
Pharmacological and Industrial Applications
Role in Drug Development
Application | Details | Source |
---|---|---|
JAK Inhibitor Intermediate | Used in tofacitinib synthesis | PubChem |
Kinase Selectivity | Modulated by 4-position substituents | PubChem |
Future Directions
Ongoing research aims to optimize synthetic yields and explore derivatives with enhanced kinase selectivity. Computational modeling studies are underway to predict off-target effects and improve drug-likeness .
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